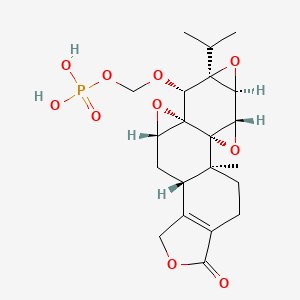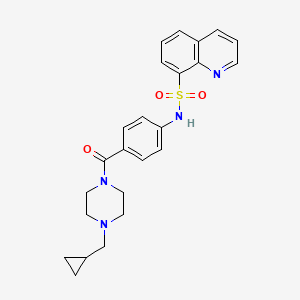
ML218
Vue d'ensemble
Description
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide is an organohalogen compound and a carbonyl compound . It has a molecular formula of C19H26Cl2N2O . The compound is also known by other names such as ML218 and VU0413807-1 .
Molecular Structure Analysis
The compound has a complex structure that includes a bicyclic hexane ring attached to a benzamide group via a nitrogen atom . The benzamide group is substituted with two chlorine atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 369.3 g/mol . Other physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Inhibition de la prolifération des cellules cancéreuses orales
Le chlorhydrate de ML218 s'est révélé plus efficace que la capsaïcine pour inhiber la prolifération des cellules cancéreuses orales Cal 27 induite par l'antigène bactérien {svg_1} {svg_2}. Il a été observé que le chlorhydrate de this compound inhibait la prolifération des cellules cancéreuses orales, augmentait l'apoptose et la mort cellulaire, mais leur efficacité était considérablement réduite en présence d'antigènes bactériens {svg_3}.
Traitement des troubles neurologiques
Le this compound est un inhibiteur sélectif et puissant des canaux calciques de type T, qui sont des cibles thérapeutiques potentielles pour le traitement de la douleur, de l'épilepsie, des troubles du sommeil, du tremblement essentiel et d'autres troubles neurologiques {svg_4} {svg_5}.
Recherche sur la maladie de Parkinson
Le this compound a montré des effets robustes dans les neurones du STN et dans un modèle de maladie de Parkinson chez le rongeur {svg_6}. Il a été constaté qu'il diminuait l'activité en salves dans les neurones du noyau sous-thalamique (STN) et était efficace dans un test de catalepsie induite par l'halopéridol, un modèle parkinsonien préclinique {svg_7} {svg_8}.
Étude de la fonction du Ca2+ de type T
Le this compound est une nouvelle sonde puissante pour étudier la fonction du Ca2+ de type T in vitro et in vivo {svg_9} {svg_10}. Il n'a aucune activité sur les autres membres de la famille des canaux ioniques Ca2+ (canaux Ca2+ de type L et N) ainsi que sur de multiples canaux Na+ et K+ {svg_11}.
Recherche sur l'efficacité des médicaments en présence d'antigènes bactériens
Des études impliquant le chlorhydrate de this compound ont suggéré une interaction des facteurs de prolifération pendant l'interaction des antigènes bactériens et des médicaments des canaux calciques dans Cal 27. Cela a des implications pour le développement de nouveaux agents pharmacologiques ou pour tester l'efficacité des agents chimiothérapeutiques anticancéreux oraux existants {svg_12} {svg_13}.
Enquête sur le comportement nociceptif
Le this compound a été utilisé comme un bloqueur des canaux de type T pour tester son effet sur le comportement nociceptif associé aux rats atteints d'homocystinémie {svg_14}.
Mécanisme D'action
- These channels play a crucial role in neuronal excitability and are implicated in various neurological disorders, including pain, epilepsy, and essential tremor .
- This compound’s impact extends to downstream pathways:
- These effects suggest potential therapeutic roles in neurological conditions, including Parkinson’s disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .
Transport and Distribution
Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.
Subcellular Localization
Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.
Propriétés
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIGYLGKSBYBC-ALOPSCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346233-68-8 | |
| Record name | 1346233-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)







